molecular formula C11H15NO2S B8383761 Ethyl 2-(3-aminophenylthio)propionate

Ethyl 2-(3-aminophenylthio)propionate

Cat. No.: B8383761
M. Wt: 225.31 g/mol
InChI Key: QQBWAQMSUSMDHR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenylthio)propionate is a chemical compound for research and development applications. It is a synthetic intermediate. The structure features an aromatic amine and a thioether-linked propionate ester. These functional groups make it a versatile building block. The amine group can undergo diazotization or serve as a site for condensation reactions. The ester can be hydrolyzed to the corresponding acid or transformed into other derivatives. Compounds with similar aromatic amine and thioether motifs are investigated in pharmaceutical research. One area is the development of molecules that interact with enzyme dimer interfaces. For instance, research into human thymidylate synthase (hTS) has identified compounds that bind at the monomer-monomer interface. These can disrupt the dimeric form of the enzyme, which is a target in anticancer therapy . The reactive groups allow researchers to synthesize more complex molecules for various studies. These studies may include medicinal chemistry and materials science. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use. It is not intended for human or animal consumption. Please handle with care. Refer to the safety data sheet for proper handling instructions.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-(3-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3,12H2,1-2H3

InChI Key

QQBWAQMSUSMDHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Applications References
Ethyl 2-(3-aminophenylthio)propionate C11H15NO2S 3-Aminophenylthio 225.31 (theoretical) Hypothesized: Drug intermediates
Ethyl 3-[(3,5-dimethylphenyl)amino]propionate C13H19NO2 3,5-Dimethylphenylamino 221.30 Crystallography studies
Ethyl 2-(methyldithio)propionate C6H12O2S2 Methyldithio 180.29 Food additive (FEMA 3834)
2-Phenoxyethyl propionate C11H14O3 Phenoxy 194.23 Fragrance component
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) C8H13O2S2 Xanthate 229.32 RAFT polymerization mediator

Table 2: Polymerization Performance of Xanthate vs. Thioether Analogs

Compound Monomer Mn (g/mol) PDI Conversion (%)
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) NVP 3,800 1.24 15
Hypothetical thioether analog NVP

Key Findings and Implications

Electronic Effects : Thioethers (C–S–C) are less polar than ethers (C–O–C) but more resistant to oxidation than dithio groups.

Biological Relevance: The 3-aminophenylthio group may enhance binding to biological targets compared to dimethylphenylamino or phenoxy groups.

Preparation Methods

Reaction Mechanism and Substrate Design

In this approach, 3-aminothiophenol serves as the nucleophile, targeting the β-carbon of ethyl acrylate. The reaction proceeds via a conjugate addition mechanism, where the thiolate anion (generated in situ) attacks the electrophilic β-carbon, forming a thioether linkage. The amine group on the phenyl ring remains inert under optimized conditions, though protective strategies (e.g., acetylation) may enhance selectivity.

Catalytic Systems and Conditions

Brønsted acid catalysts, such as silica gel-supported acids or sodium dihydrogen phosphate (NaH₂PO₄), have demonstrated efficacy in analogous Michael additions. For instance, silica gel-supported Brønsted acids facilitated the reaction between 2-aminopyridine and ethyl acrylate at 80–120°C, yielding 50–76% of the target product. Similarly, NaH₂PO₄ in a methanol-water solvent enabled aromatic amine additions to ethyl acrylate at 60°C with yields exceeding 90%. Adapting these conditions to thiol-based systems may require:

  • Temperature : 60–80°C to balance reactivity and side-reaction suppression.

  • Solvent : Methanol-water mixtures (1:1) to enhance substrate solubility.

  • Catalyst : 0.2 M NaH₂PO₄ or silica gel-supported acids.

Hypothetical Reaction Equation:

HS-C6H4NH2+CH2=CHCOOEtNaH2PO4EtOOC-CH2S-C6H4NH2\text{HS-C}6\text{H}4-\text{NH}2 + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{NaH}2\text{PO}4} \text{EtOOC-CH}2-\text{S-C}6\text{H}4-\text{NH}2

Challenges and Mitigation

  • Competing Amine Reactivity : The 3-aminophenyl group may act as a nucleophile, leading to undesired byproducts. Acidic conditions (pH 4–6) could protonate the amine, suppressing its nucleophilicity while allowing thiolate formation.

  • Oxidation of Thiols : Conducting reactions under nitrogen atmosphere to prevent disulfide formation.

Nucleophilic Substitution Strategies

Nucleophilic substitution of halogenated propionate esters with 3-aminothiophenol presents an alternative route, particularly useful for introducing sterically hindered thioether groups.

Reaction Design

Ethyl 2-bromopropionate reacts with 3-aminothiophenol in the presence of a base (e.g., K₂CO₃) to displace the bromide ion, forming the target thioether. This method parallels the synthesis of ethyl 2,3-dicyanopropionate, where potassium cyanide facilitated nucleophilic attack on ethyl cyanoacetate.

Hypothetical Reaction Equation:

HS-C6H4NH2+BrCH2COOEtK2CO3EtOOC-CH2S-C6H4NH2+HBr\text{HS-C}6\text{H}4-\text{NH}2 + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{EtOOC-CH}2-\text{S-C}6\text{H}4-\text{NH}2 + \text{HBr}

Optimization Parameters

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilicity but may complicate purification. Methanol or ethanol balances reactivity and practicality.

  • Stoichiometry : A 1.2:1 molar ratio of 3-aminothiophenol to ethyl 2-bromopropionate ensures complete conversion.

  • Temperature : 20–40°C to minimize ester hydrolysis.

Limitations

  • Substrate Availability : Ethyl 2-bromopropionate is less commercially accessible than ethyl acrylate.

  • Byproduct Formation : Competing elimination reactions may generate acrylic acid derivatives.

Protective Group Strategies

To circumvent interference from the amine group during thiol-ester conjugation, protective group chemistry can be employed.

Acetylation-Deprotection Sequence

  • Protection : Treat 3-aminothiophenol with acetic anhydride to form 3-acetamidothiophenol.

  • Michael Addition : React the protected thiol with ethyl acrylate under NaH₂PO₄ catalysis.

  • Deprotection : Hydrolyze the acetamide group using HCl or NaOH to regenerate the amine.

Advantages:

  • Selectivity : Eliminates amine-related side reactions.

  • Yield : Analogous protections in aromatic amine systems improved yields by 15–20%.

Comparative Analysis of Methodologies

Parameter Michael Addition Nucleophilic Substitution Protective Group Approach
Yield (Expected) 70–85%60–75%75–90%
Reaction Time 24–48 h12–24 h48–72 h
Complexity ModerateLowHigh
Byproduct Risk Moderate (amine coupling)High (elimination)Low

Industrial and Environmental Considerations

Catalyst Reusability

Silica gel-supported Brønsted acids, as demonstrated in patent CN103058920A, can be reused for 3–5 cycles without significant activity loss, reducing waste.

Solvent Sustainability

Methanol-water systems align with green chemistry principles, offering easier separation and lower toxicity compared to DMF or DMSO .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-aminophenylthio)propionate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting ethyl 2-bromopropionate with 3-aminothiophenol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours . Yield optimization requires strict moisture control, stoichiometric excess of 3-aminothiophenol (1.2–1.5 eq), and inert gas purging to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the propionate ester (δ ~4.1 ppm, quartet; δ ~1.2 ppm, triplet) and aromatic/amine protons (δ ~6.5–7.3 ppm for phenylthio; δ ~5.2 ppm for NH₂) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~2550 cm⁻¹ (S-H, if unreacted thiol), and ~3350 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 255 [M+H]⁺ and fragmentation patterns to validate the structure .

Q. What are the primary research applications of this compound in polymer chemistry?

  • Methodological Answer : The phenylthio group enables its use as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. For example, it controls molecular weight distribution in acrylate-based polymers. Experimental protocols involve initiating polymerization with AIBN (1 mol%) at 70°C, with monomer/CTA ratios adjusted to target specific polymer lengths .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions arise from pH-dependent thiolate anion formation. At pH > 8, the thiol group deprotonates, enhancing nucleophilicity but risking disulfide byproducts. To reconcile

Perform kinetic studies under buffered conditions (pH 7–10).

Use HPLC-MS to quantify byproducts (e.g., disulfides).

Repeat reactions under strict anaerobic conditions to isolate pH effects .

Q. What computational strategies predict the compound’s reactivity in radical polymerization systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the C-S bond dissociation energy (BDE) and radical stability. Key steps:

Optimize geometry for the compound and its radical intermediate.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Compare with experimental RAFT activity data to validate models .

Q. How does the amino group influence the compound’s stability in long-term storage?

  • Methodological Answer : The primary amine is prone to oxidation and hygroscopic degradation. Stability protocols include:

  • Storage under argon at –20°C in amber vials.
  • Periodic NMR/HPLC checks for oxidation (e.g., nitroso derivatives) or hydrolysis (free propionic acid).
  • Addition of stabilizers like BHT (0.1 wt%) to inhibit radical-mediated degradation .

Q. What strategies enable selective functionalization of the amino group without affecting the thioether bond?

  • Methodological Answer : Protect the amine with tert-butoxycarbonyl (BOC) or Fmoc groups before further reactions. For example:

React the compound with di-tert-butyl dicarbonate (BOC₂O) in THF with DMAP catalysis.

Perform desired reactions (e.g., acylation, sulfonation) on the protected intermediate.

Deprotect with TFA/CH₂Cl₂ (1:1) to regenerate the amine .

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